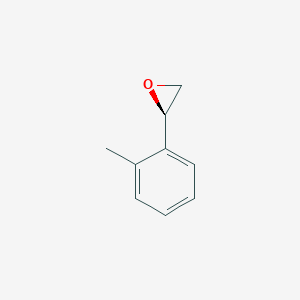
(2R)-2-(2-methylphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-methylphenyl)oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselective epoxidation. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using similar catalysts and oxidants. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or amines.
Scientific Research Applications
(2R)-2-(2-methylphenyl)oxirane has various applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-methylphenyl)oxirane involves its ability to react with nucleophiles. The strained three-membered ring of the epoxide is highly reactive, allowing it to undergo ring-opening reactions. These reactions can target various molecular pathways, depending on the nucleophile involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-methylphenyl)oxirane: The enantiomer of (2R)-2-(2-methylphenyl)oxirane.
Styrene oxide: A structurally similar epoxide with a phenyl group instead of a 2-methylphenyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the 2-methylphenyl group. This configuration can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or other similar epoxides.
Properties
Molecular Formula |
C9H10O |
|---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2R)-2-(2-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI Key |
AUFMIJGTPFQWAN-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CO2 |
Canonical SMILES |
CC1=CC=CC=C1C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















